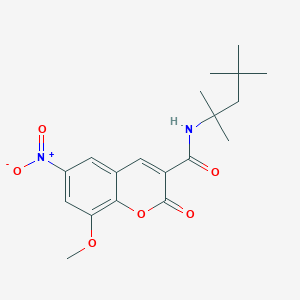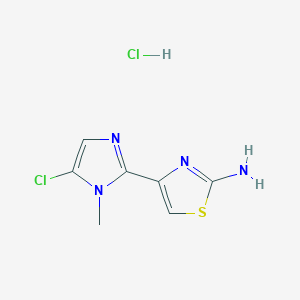
4-(5-chloro-1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-chloro-1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound has shown potential in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors, such as chloroacetamide and thiosemicarbazide, under acidic conditions.
Cyclization Reactions: Cyclization steps are crucial to form the imidazole and thiazole rings. Cyclization can be achieved using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Amination Reactions:
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors. The choice of reactor depends on the desired yield, purity, and cost-effectiveness. Process optimization is crucial to ensure the efficient production of the compound while minimizing waste and by-products.
Chemical Reactions Analysis
Types of Reactions: 4-(5-chloro-1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation Reactions: Oxidation can occur at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction Reactions: Reduction of the imidazole ring can lead to the formation of imidazolines.
Substitution Reactions: Substitution reactions can occur at the chloro and amine groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from the oxidation of the thiazole ring.
Imidazolines: Resulting from the reduction of the imidazole ring.
Substituted Derivatives: Resulting from substitution reactions at the chloro and amine groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been investigated for its biological activity, including antimicrobial and antifungal properties.
Medicine: It has shown potential as a therapeutic agent in the treatment of various diseases, such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism by which 4-(5-chloro-1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
4-(5-chloro-1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine hydrochloride is unique in its structure and properties compared to other imidazole derivatives. Similar compounds include:
Losartan: An angiotensin II receptor antagonist used to treat high blood pressure.
Imidazole: A versatile compound used in various chemical and pharmaceutical applications.
Thiazolamide: A compound with anticonvulsant properties.
Each of these compounds has distinct structural features and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
4-(5-chloro-1-methylimidazol-2-yl)-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4S.ClH/c1-12-5(8)2-10-6(12)4-3-13-7(9)11-4;/h2-3H,1H3,(H2,9,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVHVWGJEUSFHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1C2=CSC(=N2)N)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
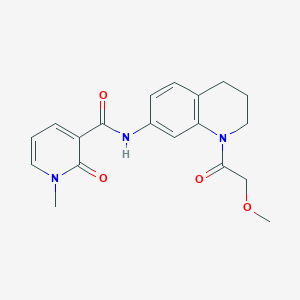
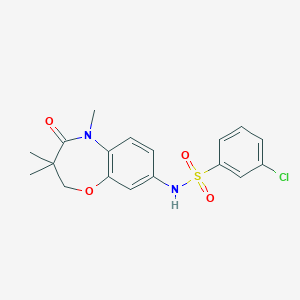
![4,8-Dichloro-7-methoxypyrido[4,3-d]pyrimidine](/img/structure/B2917666.png)
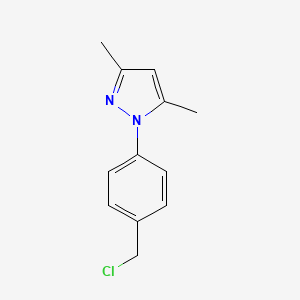
![4-{[1-(3,3-Difluorocyclobutanecarbonyl)pyrrolidin-3-yl]oxy}-3-fluoropyridine](/img/structure/B2917668.png)
![ethyl 2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B2917669.png)
![N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-4-(propan-2-yloxy)benzamide](/img/structure/B2917671.png)
![7-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2917672.png)
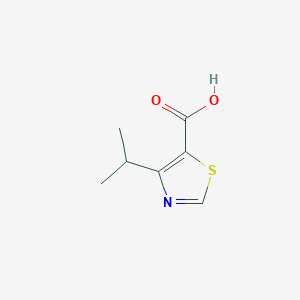
![10-benzyl-4-bromo-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2917679.png)
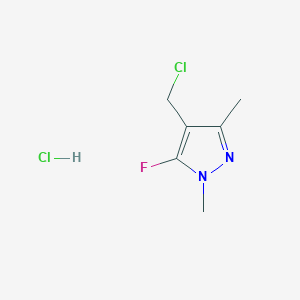
![1-(prop-2-enamido)-N-[(thiophen-2-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B2917683.png)
![2,2,2-Trifluoro-N-[3-methyl-1-(1-prop-2-enoylpiperidine-4-carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B2917684.png)
